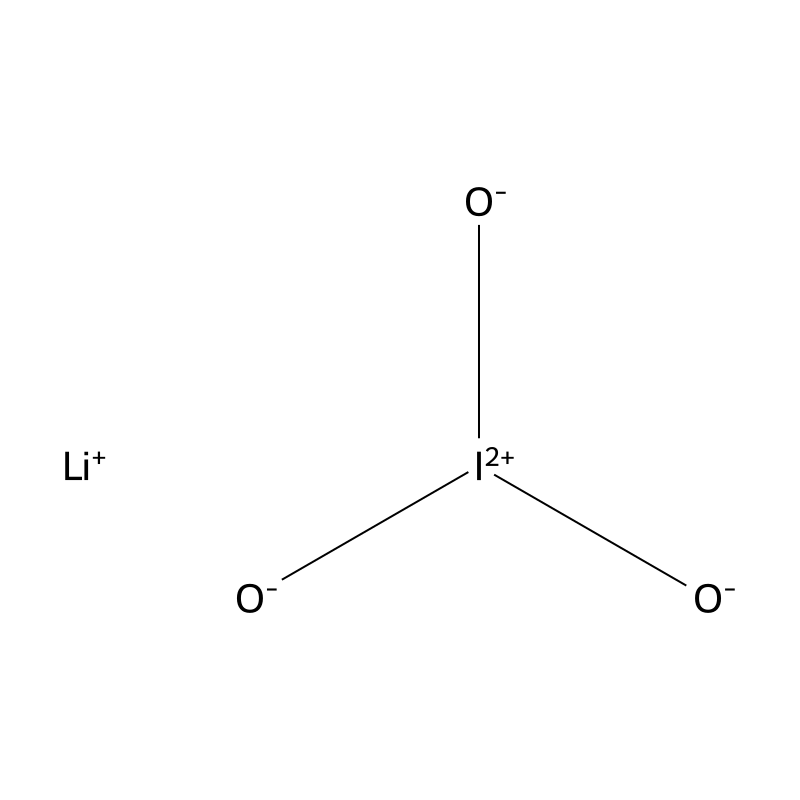

Lithium iodate

ILiO3

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

ILiO3

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Nonlinear Optics:

Lithium iodate crystals possess valuable nonlinear optical properties. These properties allow them to alter the frequency, intensity, and other characteristics of light. This makes them ideal for various applications, including:

- Frequency Doubling: LiIO3 crystals can convert a laser beam of one wavelength into a beam of half the wavelength, a process known as second-harmonic generation (SHG). This has applications in laser spectroscopy and frequency conversion for various research purposes .

- Optical Parametric Oscillators (OPOs) and Amplifiers (OPAs): These devices utilize LiIO3 crystals to generate tunable laser light at various wavelengths. This tunability allows researchers to probe various materials and phenomena across the electromagnetic spectrum .

- Nonlinear Optical Studies: LiIO3 crystals are valuable tools for studying the interaction of light with matter at the fundamental level. Researchers use them to investigate areas like quantum optics and the development of new materials with specific optical properties .

Photonics Research:

Lithium iodate plays a crucial role in photonics research, which explores the manipulation and control of light for various applications. LiIO3 crystals enable:

- Development of new photonic devices: Researchers use these crystals to explore the development of novel devices like integrated optical circuits and waveguides, which have applications in telecommunications and information processing .

- Quantum Information Processing: Entangled photon pairs, essential for quantum communication and information processing, can be generated using LiIO3 crystals. These crystals contribute to research in areas like quantum cryptography and quantum computing .

Other Applications:

Beyond the areas mentioned above, lithium iodate finds application in specific scientific research areas, including:

- Analytical Chemistry: LiIO3 serves as a reagent in various analytical techniques, such as thin-layer chromatography, for identifying and characterizing different compounds .

- Crystal Growth Studies: Researchers utilize LiIO3 as a model system to study crystal growth processes and understand the factors influencing crystal morphology and structure .

Lithium iodate is an inorganic compound with the chemical formula Lithium iodate (LiIO₃). It is recognized for its unique crystalline structure and properties, making it significant in various scientific and industrial applications. Lithium iodate crystallizes in a negative uniaxial form, which is essential for nonlinear optics, acousto-optical devices, and piezoelectric applications. The compound exhibits a Mohs hardness of 3.5 to 4, indicating its relative strength compared to other materials .

- Reaction with Hydrochloric Acid:

- Decomposition Reaction:

These reactions highlight lithium iodate's role as a source of lithium and iodine under specific conditions, which can be useful in various chemical syntheses.

Lithium iodate has been studied for its potential biological effects, particularly in the context of lithium's known therapeutic uses. Lithium compounds are often used in psychiatry for mood stabilization, especially in bipolar disorder. While lithium iodate itself is not commonly used therapeutically, the presence of lithium suggests possible interactions with biological systems. Research indicates that lithium can inhibit the release of thyroid hormones, affecting metabolic processes .

Lithium iodate can be synthesized through several methods:

- Direct Reaction:This method involves reacting lithium hydroxide with iodic acid.

- Neutralization:Here, lithium carbonate reacts with iodic acid to produce lithium iodate along with carbon dioxide and water.

These synthesis methods allow for the production of lithium iodate in laboratory settings or industrial applications.

Research into the interactions of lithium iodate with other compounds has shown potential for enhancing its applications. For instance, studies on its behavior when combined with organic solvents or other salts can lead to improved performance in optical or electronic devices. Furthermore, understanding its interaction with biological systems may open avenues for novel therapeutic uses or drug formulations.

Lithium iodate shares similarities with several other iodates and lithium compounds. Below is a comparison highlighting its uniqueness:

| Compound | Formula | Key Features |

|---|---|---|

| Lithium Iodide | LiI | Ionic compound used as a reagent and electrolyte |

| Potassium Iodate | KIO₃ | Used as a source of iodine; more soluble than LiIO₃ |

| Sodium Iodate | NaIO₃ | Commonly used in analytical chemistry |

| Barium Iodate | Ba(IO₃)₂ | Used in X-ray imaging; less soluble |

Lithium iodate is unique due to its specific crystalline structure that enables nonlinear optical properties, setting it apart from other iodates that may not exhibit such characteristics.

Lithium iodate is a white crystalline solid with distinctive physical and chemical characteristics that enable its various applications in scientific and industrial contexts.

Basic Properties

Lithium iodate demonstrates important physical properties that determine its utility in various applications, particularly in optics and electronics.

| Property | Value |

|---|---|

| Molecular Formula | LiIO₃ |

| Molecular Weight | 181.84 g/mol |

| Appearance | White crystalline solid |

| Density | 4.487 g/cm³ |

| Mohs Hardness | 3.5-4 |

| Melting Point | 420°C |

| Phase Transition | Transition to β-form begins at 50°C (irreversible) |

Source: American Elements, Wikipedia

Solubility Properties

The solubility characteristics of lithium iodate are particularly important for crystal growth and solution-based applications.

| Medium | Solubility |

|---|---|

| Water | 82.7 g/100 mL (25°C) |

| Ethanol | Insoluble |

The compound exhibits temperature-dependent solubility in water as shown below:

| Temperature (°C) | Solubility (mass %) |

|---|---|

| 9.93 | 47.19 |

| 20.24 | 45.96 |

| 34.95 | 44.45 |

| 55.1 | 43.35 |

| 95.1 | 42.85 |

Source: NIST Solubility Database

Thermal Properties

Understanding the thermal behavior of lithium iodate is crucial for applications involving temperature fluctuations.

| Property | Value |

|---|---|

| Linear Thermal Expansion Coefficient (298K) | 2.8·10⁻⁵/°C (a-axis) |

| 4.8·10⁻⁵/°C (c-axis) | |

| Thermal Expansion | 48×10⁻⁶ (parallel to Z axis) |

| 28×10⁻⁶ (perpendicular to Z axis) | |

| Thermal Conductivity | 1.27 W/m·K (a axis) |

Source: Wikipedia, American Elements

UNII

Related CAS

GHS Hazard Statements

H272 (100%): May intensify fire;

oxidizer [Danger Oxidizing liquids;

Oxidizing solids];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H360 (100%): May damage fertility or the unborn child [Danger Reproductive toxicity];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Oxidizer;Irritant;Health Hazard